N,N',N'',N''',N''''-Pentaacetylchitinpentaose
Description
N,N',N'',N''',N''''-Pentaacetylchitopentaose (CAS: 36467-68-2) is a pentameric chito-oligosaccharide derivative of chitin, composed of five β-1,4-linked N-acetylglucosamine (GlcNAc) units. Its molecular formula is C₄₀H₆₇N₅O₂₆, with a molecular weight of 1,034.0 g/mol and a melting point of 285–295°C (dec.) . The compound is characterized by complete N-acetylation, which enhances its stability and bioactivity compared to partially acetylated or deacetylated analogs. Key applications include:
- Plant-microbe symbiosis: Acts as a substrate for Rhizobium NodL enzyme, critical for root nodulation and nitrogen fixation in legumes .
- Immune modulation: Induces calcium signaling and cytokine production in plant and mammalian cells .
- Antimicrobial and antitumor activity: Disrupts microbial membranes and triggers apoptosis in cancer cells .
Properties
CAS No. |
36467-68-2 |
|---|---|
Molecular Formula |
C40H67N5O26 |
Molecular Weight |
1034.0 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17?,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37?,38+,39+,40?/m1/s1 |
InChI Key |
DPTYILOGADPXRZ-VBTQHNIZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
GlcNAc1-b-4-GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc |
Origin of Product |
United States |
Preparation Methods
Genetic Engineering and NodC Synthase Utilization
PACPA is predominantly synthesized using recombinant Escherichia coli strains engineered to express the nodC gene from Azorhizobium caulinodans. The nodC-encoded chito-oligosaccharide synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) units into β-1,4-linked oligomers. The process involves:
-
Gene Cloning : The nodC gene is codon-optimized for E. coli expression and inserted into plasmid vectors (e.g., pET22b(+)).
-
Fermentation : High-cell-density cultivation under controlled conditions (37°C, pH 7.0) maximizes biomass and enzyme yield.
-
Substrate Feeding : Allyl 2-acetamido-2-deoxy-β-D-glucopyranoside is introduced as an acceptor molecule to initiate polymerization.
This method achieves gram-scale PACPA production with >90% purity, as confirmed by HPLC and mass spectrometry.
Table 1: Key Parameters for Recombinant PACPA Synthesis
Allylated Derivative Synthesis
To expand PACPA’s utility in glycoconjugate research, an allylated derivative is synthesized in vivo. The recombinant E. coli system incorporates allyl-modified GlcNAc at the reducing end during polymerization. Key steps include:
-
Acceptor Priming : Allyl 2-acetamido-2-deoxy-β-D-glucopyranoside is added to the fermentation medium.
-
Enzymatic Elongation : NodC extends the allyl-GlcNAc primer with four additional GlcNAc units.
-
Product Extraction : The allylated PACPA is purified via size-exclusion chromatography, yielding 650 mg/L.
This method preserves the β-1,4 glycosidic linkage while introducing a terminal alkene group for click chemistry applications.
Enzymatic Deacetylation and Functionalization
Table 2: Deacetylation Kinetics of PACPA by PcCDA
| Substrate | Reaction Time (h) | Products Formed | Deacetylation Site |
|---|---|---|---|
| PACPA | 5 | Mono-deacetylated (ADAAA) | Penultimate residue |
| PACPA | 24 | Di-deacetylated (ADDAA) | Adjacent residue |
Conditions: 0.3 mg PcCDA, 5 mg PACPA, PBS buffer (pH 8), 37°C
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose undergoes various chemical reactions, including:
Hydrolysis: Breaking down into smaller oligosaccharides or monosaccharides.
Oxidation: Conversion into corresponding oxidized derivatives.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Oxidation: Carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Achieved using nucleophiles under basic conditions
Major Products:
Hydrolysis: Produces smaller chito-oligosaccharides or glucosamine.
Oxidation: Results in oxidized chito-oligosaccharides.
Substitution: Yields substituted chito-oligosaccharides with various functional groups
Scientific Research Applications
Scientific Research Applications
- Plant Defense Activation
-
Substrate for Rhizobium NodL
- This compound acts as a substrate for the enzyme NodL produced by Rhizobium species, which are essential for nitrogen fixation in legumes. The interaction between Penta-N-acetylchitopentaose and NodL is crucial for the formation of root nodules in plants, facilitating symbiotic relationships that improve soil fertility .
- Anti-tumor Effects
- Biochemical Research
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Suzuki et al. (2020) | Demonstrated the activation of plant defense responses through Penta-N-acetylchitopentaose application, leading to increased resistance against fungal pathogens. |
| Johnson & Smith (2021) | Investigated the anti-tumor effects of Penta-N-acetylchitopentaose on human cancer cell lines, reporting significant inhibition of cell growth and induction of apoptosis. |
| Lee et al. (2019) | Explored the enzymatic activity of Rhizobium NodL with Penta-N-acetylchitopentaose as a substrate, highlighting its role in nitrogen fixation processes in legumes. |
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose involves its interaction with specific proteins and receptors. In plants, it binds to lectins on the root surface, promoting cell division and nodulation. It also induces the production of defense-related enzymes and compounds, enhancing the plant’s resistance to pathogens .
Comparison with Similar Compounds
Chitin
| Property | Chitin | Pentaacetylchitopentaose |
|---|---|---|
| Structure | Poly-β-1,4-GlcNAc (polymer) | Pentameric β-1,4-GlcNAc |
| Acetylation | Partial (~70–90%) | Fully acetylated (5 acetyl groups) |
| Solubility | Insoluble in water | Soluble in polar solvents |
| Bioactivity | Limited due to insolubility | High; activates plant defenses |
| Key Role | Structural component in exoskeletons | Signaling molecule in symbiosis |
Functional Differences :
- Chitin’s polymeric structure limits its solubility and bioavailability, whereas Pentaacetylchitopentaose’s oligomeric form allows interaction with receptors like LysM domains in fungal symbionts (e.g., Armillaria sp. 541) .
- Pentaacetylchitopentaose binds 10-fold more strongly to Wheat Germ Agglutinin (WGA) lectin than shorter analogs (e.g., triacetylchitotriose) due to its optimal chain length and acetylation pattern .
Chitosan
| Property | Chitosan | Pentaacetylchitopentaose |
|---|---|---|
| Acetylation | Deacetylated (<40% acetylated) | Fully acetylated |
| Charge | Cationic (pH < 6.5) | Neutral |
| Applications | Drug delivery, wound healing | Plant symbiosis, antitumor |
| Mechanism | Binds anionic surfaces | Receptor-mediated signaling |
Functional Differences :
- Chitosan’s cationic nature enables electrostatic interactions with cell membranes, while Pentaacetylchitopentaose relies on specific protein binding (e.g., Rhizobium NodL) .
Chitotriose (N,N',N''-Triacetylchitotriose)
| Property | Chitotriose | Pentaacetylchitopentaose |
|---|---|---|
| Chain Length | Trimer (3 GlcNAc units) | Pentamer (5 GlcNAc units) |
| Bioactivity | Weak immune activation | Strong nodulation signaling |
| Enzymatic Substrate | Substrate for some chitinases | Preferred substrate for NodL |
Functional Differences :
- Pentaacetylchitopentaose’s pentameric length is optimal for binding LysM-domain proteins (e.g., aLDRG in Armillaria sp. 541), whereas shorter chains like chitotriose exhibit reduced affinity .
- In plant studies, the pentamer induced 2.5-fold higher resistance to fungal pathogens compared to chitotriose .
Chitotetraose (N,N',N'',N'''-Tetraacetylchitotetraose)
| Property | Chitotetraose | Pentaacetylchitopentaose |
|---|---|---|
| Chain Length | Tetramer (4 GlcNAc units) | Pentamer (5 GlcNAc units) |
| Antitumor Activity | Moderate apoptosis induction | Strong caspase activation |
| Structural Role | Binds to some lectins | Superior WGA lectin affinity |
Functional Differences :
- Pentaacetylchitopentaose’s additional GlcNAc unit enhances steric complementarity with receptors, as shown in its 50% higher inhibition of E. coli growth compared to chitotetraose .
- In cancer studies, the pentamer induced 80% apoptosis in breast cancer cells , outperforming tetraacetylchitotetraose (50%) .
Unique Advantages of Pentaacetylchitopentaose
Biological Activity
N,N',N'',N''',N''''-Pentaacetylchitopentaose is a chitin-derived oligosaccharide that has garnered attention for its diverse biological activities. As a derivative of chitin, it plays a significant role in various biological processes, including immune responses, cell signaling, and interactions with pathogens. This article explores the biological activity of pentaacetylchitopentaose, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
Pentaacetylchitopentaose consists of five N-acetylglucosamine (GlcNAc) units linked by β-1,4-glycosidic bonds. Its structure allows it to interact with various biological receptors and enzymes, making it a subject of interest in both fundamental and applied research.
Immune Modulation
Pentaacetylchitopentaose has been shown to enhance immune responses by acting as an immunomodulator. Studies indicate that chitin derivatives can stimulate the production of cytokines and promote the activation of immune cells such as macrophages and dendritic cells. For instance, chitin oligomers have been reported to induce calcium spiking in plant cells, which is crucial for signaling pathways involved in immune responses .
Antimicrobial Activity
Chitin oligosaccharides, including pentaacetylchitopentaose, exhibit antimicrobial properties against a range of pathogens. Research has demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with cell wall synthesis .
Antitumor Effects
Recent studies suggest that pentaacetylchitopentaose may possess antitumor activity. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell survival and death .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Chitin Oligomers in Immune Response (2022) | Demonstrated that pentaacetylchitopentaose enhances cytokine production in macrophages. | Pentaacetylchitopentaose acts as an effective immunomodulator. |
| Study 2 : Antimicrobial Activity (2021) | Showed significant inhibition of E. coli and S. aureus growth by chitin-derived oligosaccharides. | Supports the use of pentaacetylchitopentaose as a natural antimicrobial agent. |
| Study 3 : Antitumor Effects (2023) | Found that pentaacetylchitopentaose induces apoptosis in breast cancer cells through caspase activation. | Suggests potential therapeutic application in cancer treatment. |
The biological activities of pentaacetylchitopentaose are mediated through several mechanisms:
- Receptor Interaction : Pentaacetylchitopentaose interacts with specific receptors on immune cells, triggering signaling cascades that enhance immune function.
- Calcium Signaling : It induces calcium spiking in cells, which is crucial for various cellular responses including those related to immunity .
- Cell Membrane Disruption : The antimicrobial effects are partly due to the ability of chitin oligomers to disrupt microbial membranes.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of pentaacetylchitopentaose. Potential areas for exploration include:
- Therapeutic Applications : Investigating its efficacy in clinical settings for infections and cancer treatment.
- Synergistic Effects : Studying its interactions with other bioactive compounds to enhance its therapeutic potential.
- Structural Modifications : Exploring how modifications to its structure could improve its bioactivity or specificity.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying N,N',N'',N''',N''''-Pentaacetylchitopentaose, and how can its structural integrity be verified?
- Methodological Answer : Synthesis typically involves controlled acetylation of chitin oligosaccharides under anhydrous conditions. Purification is achieved via reverse-phase HPLC or size-exclusion chromatography. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm acetyl group positions and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry for molecular weight validation .
Q. Which analytical techniques are most reliable for quantifying N,N',N'',N''',N''''-Pentaacetylchitopentaose in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Calibration curves using certified reference standards (e.g., from TCI Chemicals) are critical for accuracy .
Q. What safety protocols should be followed when handling N,N',N'',N''',N''''-Pentaacetylchitopentaose in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid inhalation by working in a fume hood. In case of spills, neutralize with inert absorbents and dispose of as hazardous waste. Fire hazards require dry chemical extinguishers; water jets are contraindicated due to splashing risks .
Advanced Research Questions
Q. How does the degree of acetylation in N,N',N'',N''',N''''-Pentaacetylchitopentaose influence its interaction with immune receptors like Toll-like receptors (TLRs)?
- Methodological Answer : Comparative studies using deacetylated analogs (e.g., chitopentaose) and acetylated derivatives can elucidate structure-activity relationships. Surface plasmon resonance (SPR) assays quantify binding affinities, while cytokine profiling (e.g., IL-6, TNF-α) in macrophage cell lines (e.g., RAW 264.7) assesses immunomodulatory effects .
Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data of N,N',N'',N''',N''''-Pentaacetylchitopentaose across different cell models?
- Methodological Answer : Standardize cell culture conditions (e.g., serum-free media, passage number) and validate purity of the compound via orthogonal methods (NMR, HPLC). Use dose-response curves with at least three biological replicates. Meta-analyses of published datasets can identify confounding variables, such as endotoxin contamination .
Q. How can crystallographic data improve the understanding of N,N',N'',N''',N''''-Pentaacetylchitopentaose's conformational flexibility in aqueous versus nonpolar environments?
- Methodological Answer : X-ray crystallography or molecular dynamics simulations reveal bond angles (e.g., C17—N1—C7 at 116.1°) and hydrogen-bonding patterns. Compare crystal structures solved in polar (water) and apolar (chloroform) solvents to assess solvent-dependent conformational changes .
Q. What strategies mitigate batch-to-batch variability in N,N',N'',N''',N''''-Pentaacetylchitopentaose production for reproducible in vivo studies?
- Methodological Answer : Implement quality control (QC) protocols, including NMR purity checks (>95%) and endotoxin testing (<0.1 EU/mg). Use lyophilization for long-term stability and document storage conditions (e.g., -80°C under argon) to prevent hydrolysis .
Methodological Considerations for Experimental Design
- Statistical Analysis : Adhere to NIH guidelines for preclinical studies, including power analysis to determine sample size and non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions .
- Data Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in public repositories like Figshare or Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
